
2-(Prop-2-yn-1-yl)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Prop-2-yn-1-yl)cyclopentan-1-one is an organic compound with the molecular formula C8H10O and a molecular weight of 122.16 g/mol It is characterized by a cyclopentanone ring substituted with a propynyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-yl)cyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Prop-2-yn-1-yl)cyclopentan-1-one undergoes various chemical reactions, including:
Substitution: The propynyl group can undergo nucleophilic substitution reactions with reagents like sodium azide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium azide (NaN3), halogens (e.g., bromine, chlorine)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Azides, halogenated compounds
Applications De Recherche Scientifique
2-(Prop-2-yn-1-yl)cyclopentan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Prop-2-yn-1-yl)cyclopentan-1-one involves its interaction with molecular targets and pathways within biological systems. The propynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with enzymes, receptors, or other biomolecules . These interactions can modulate biological processes and result in specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Prop-1-yn-1-yl)cyclopentan-1-ol: This compound is structurally similar but contains a hydroxyl group instead of a carbonyl group.
2-(Prop-2-yn-1-yloxy)naphthalene: Another compound with a propynyl group, but attached to a naphthalene ring.
Uniqueness
2-(Prop-2-yn-1-yl)cyclopentan-1-one is unique due to its specific combination of a cyclopentanone ring and a propynyl group.
Propriétés
Numéro CAS |
19842-40-1 |
|---|---|
Formule moléculaire |
C8H10O |
Poids moléculaire |
122.16 g/mol |
Nom IUPAC |
2-prop-2-ynylcyclopentan-1-one |
InChI |
InChI=1S/C8H10O/c1-2-4-7-5-3-6-8(7)9/h1,7H,3-6H2 |
Clé InChI |
CLPCXIOMHWOYBD-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[methyl-[2-phenyl-5-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid](/img/structure/B13429569.png)
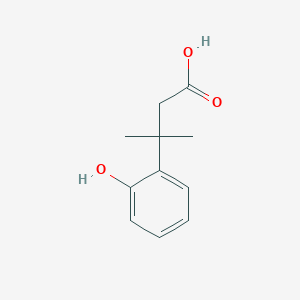
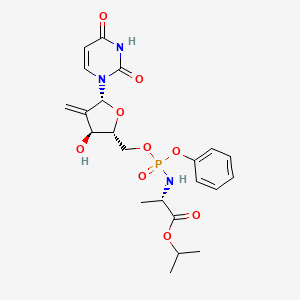
![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-ol](/img/structure/B13429596.png)
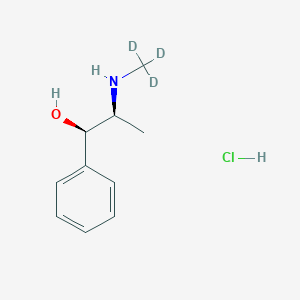

![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B13429616.png)

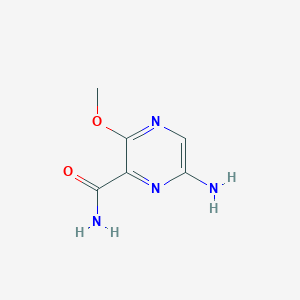
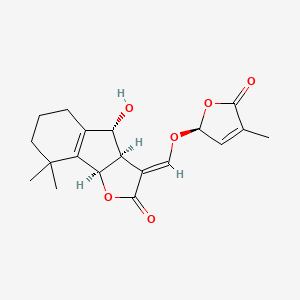

![1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one](/img/structure/B13429645.png)
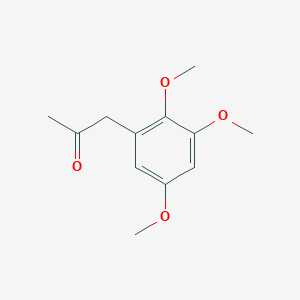
![(1R,2S,5S)-N-((R)-1-Cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13429649.png)
